molecular formula C16H18O5 B149898 5-O-Methylvisamminol CAS No. 80681-42-1

5-O-Methylvisamminol

Cat. No. B149898
CAS RN: 80681-42-1
M. Wt: 290.31 g/mol
InChI Key: DGFLRNOCLJGHLY-ZDUSSCGKSA-N
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Description

5-O-Methylvisamminol is a significant chromone compound found in Radix Saposhnikoviae, which is known for its pharmacological properties. The metabolism of this compound has been explored both in vivo in male Sprague-Dawley rats and in vitro using a rat intestinal bacteria incubation model. The metabolites were identified using ultra-high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry, revealing a total of 26 metabolites in vivo and 7 metabolites in vitro. The main metabolic pathways include deglycosylation, demethylation, oxidation, N-acetylation, and sulfate conjugation .

Synthesis Analysis

Although the provided data does not include direct information on the synthesis of 5-O-Methylvisamminol, the studies focus on the analysis of its presence in various traditional Chinese medicine preparations. High-performance liquid chromatography (HPLC) methods have been established to determine the content of 5-O-Methylvisamminol in different formulations such as Shujin Huoluo Wine , Tongqiao Biyan Tablets , Fangfeng Tongsheng Wan , Shufeng Oral Liquid , Yaozhouling Capsules , and Jingfuzhiyang Granules . These methods are crucial for quality control and ensure the correct dosage of the active compound in the preparations.

Molecular Structure Analysis

The molecular structure of 5-O-Methylvisamminol has been characterized through the use of mass spectrometry as part of the metabolite identification process. The studies have not explicitly detailed the molecular structure analysis, but the identification of metabolites suggests a comprehensive understanding of the molecular structure, which is necessary for the accurate detection and quantification of the compound and its metabolites .

Chemical Reactions Analysis

The chemical reactions involving 5-O-Methylvisamminol primarily pertain to its metabolic pathways. The compound undergoes various biotransformations such as deglycosylation, which is the removal of sugar moieties, and demethylation, which is the removal of a methyl group. Other reactions include oxidation, N-acetylation, and sulfate conjugation, which are common metabolic processes that increase the solubility of the compound for excretion .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-O-Methylvisamminol are inferred from the analytical methods used to quantify it in pharmaceutical preparations. The HPLC methods employed indicate that 5-O-Methylvisamminol has specific absorbance properties, as the detection wavelengths range from 250 nm to 293 nm across different studies . The calibration curves and recovery rates reported in these studies demonstrate the compound's stability and suitability for quantitative analysis, which are important aspects of its physical and chemical properties.

Scientific Research Applications

1. Quality Control in Traditional Chinese Medicine

5-O-Methylvisamminol is used in the quality control of traditional Chinese medicines. Zhang et al. (2021) described its application in calibrating chromone reference extract for quality control of Saposhnikoviae Radix. This method improves the quality control system and demonstrates the feasibility of using reference extracts in place of single reference substances in Chinese medicine quality control (Jinhua Zhang et al., 2021).

2. Analytical Method Development

The development of analytical methods for determining 5-O-Methylvisamminol in various formulations is another application. Feng Ying (2005) established a method for determining its presence in Shufeng oral liquid. This method is noted for its simplicity, sensitivity, specificity, and accuracy (Feng Ying, 2005).

3. Neuroprotective and Antidepressant Effects

Xialin Sun et al. (2020) explored the neuroprotective and potential antidepressant effects of 5-O-methylvisammioside (also known as 4'-O-β-D-glucosyl-5-O-methylvisamminol) in mouse models. They found that it can improve depressive symptoms, regulate neurotrophic factors, and reduce inflammatory factors through the Nf-κB/IκB-α pathway (Xialin Sun et al., 2020).

4. Pharmacokinetics Study

Meng et al. (2019) conducted a study to understand the pharmacokinetics of 5-O-methylvisamminol and other chromones in rats. They developed a method for the simultaneous determination of these components in rat plasma, providing insights into the behavior of these compounds in biological systems (L. Meng et al., 2019).

5. Metabolism Study

Fan et al. (2019) investigated the metabolism of 5-O-methylvisammioside in vivo and in vitro. They identified multiple metabolites and outlined the main metabolic pathways, enriching our understanding of its safety and efficacy (Xueyan Fan et al., 2019).

6. Anti-Allergic Effects

Jia et al. (2019) screened and identified anti-allergic components in Saposhnikoviae Radix, including 5-O-methylvisamminol. Their research demonstrated the efficacy of these components in inhibiting histamine release, showcasing their potential in anti-allergic treatments (Qianqian Jia et al., 2019).

properties

IUPAC Name

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFLRNOCLJGHLY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331695
Record name 5-O-Methylvisamminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Methylvisamminol

CAS RN

80681-42-1
Record name 5-O-Methylvisamminol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80681-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Methylvisamminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
405
Citations
CZ Chang, SC Wu, AL Kwan, CL Lin - Behavioral and Brain Functions, 2015 - Springer
… 4′-O-β-d-glucosyl-5-O-methylvisamminol (4OGOMV) is one of the four active components extracted from Saposhnikovia divaricata, which has been widely used in the treatment of …
Number of citations: 26 link.springer.com
A Sun, L Feng, R Liu - Journal of liquid chromatography & related …, 2006 - Taylor & Francis
A high‐speed counter‐current chromatography (HSCCC) method for separation and purification of prim‐O‐glucosyl‐cinmifugin and 4′‐O‐β‐D‐glucosyl‐5‐O‐methylvisamminol from …
Number of citations: 10 www.tandfonline.com
JM Yang, H Jiang, HL Dai, ZW Wang… - Pharmacognosy …, 2017 - ncbi.nlm.nih.gov
… 4’-O-β-D-glucosyl-5-O-methylvisamminol (GML) is a conventional marker compound for quality control of Radix Saposhnikoviae. Despite that, neither pharmacodynamic or …
Number of citations: 23 www.ncbi.nlm.nih.gov
JS Kang, YW Chin, K Lee, YW Kim, BY Choi… - Bioorganic & Medicinal …, 2014 - Elsevier
… -β-d-glucosyl-5-O-methylvisamminol decreased the levels of … -O-β-d-glucosyl-5-O-methylvisamminol suppressed the direct … We reports 4′-O-β-d-glucosyl-5-O-methylvisamminol as the …
Number of citations: 9 www.sciencedirect.com
J Fu, Z Zeng, L Zhang, Y Wang, P Li - Brazilian Journal of Medical and …, 2020 - SciELO Brasil
SciELO - Brasil - 4'-O-β-D-glucosyl-5-O-methylvisamminol ameliorates imiquimod-induced psoriasis-like dermatitis and inhibits inflammatory cytokines production by suppressing the NF…
Number of citations: 6 www.scielo.br
OK Yoo, YS Keum - Biomolecules & Therapeutics, 2019 - ncbi.nlm.nih.gov
We attempted to examine anti-inflammatory and anti-oxidant effects of 4′-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), the first epigenetic inhibitor of histone phosphorylation at …
Number of citations: 1 www.ncbi.nlm.nih.gov
JS Kang, YW Chin, K Lee, YW Kim, BY Choi, YS Keum - Aurora, 2014 - academia.edu
… -b-D-glucosyl-5-O-methylvisamminol decreased the levels of … -O-b-D-glucosyl-5-O-methylvisamminol suppressed the direct … We reports 40-O-b-D-glucosyl-5-O-methylvisamminol as the …
Number of citations: 0 www.academia.edu
CZ Chang, SC Wu - World Neurosurgery, 2016 - Elsevier
… We sought to examine the neuroprotective efficacy of 4′-O-β-D-glucosyl-5-O-methylvisamminol (OGOMV), a novel histone H3 phosphorylation epigenetic suppressor) in a transient …
Number of citations: 6 www.sciencedirect.com
JM Torres-Valencia, OE Chávez-Ríos… - Journal of natural …, 2008 - ACS Publications
… and 2 was determined by chemical correlation with 5-O-methylvisamminol (3), for which the … indicated compounds 1 and 2 are 5-O-methylvisamminol esters. The angelate ester residue …
Number of citations: 23 pubs.acs.org
YY Li, XX Wang, L Zhao, H Zhang, L Lv… - Journal of …, 2013 - academic.oup.com
… that of 4′-O-glucosyl-5-O-methylvisamminol in the chemical library. With the fragmentor … 5-O-methylvisamminol. The proposed fragmentation mechanism of 5-O-methylvisamminol …
Number of citations: 26 academic.oup.com

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